Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
The compound “Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate” is a complex organic molecule. It contains several functional groups, including an isoxazole ring, a thiazole ring, and a benzo[d][1,3]dioxol-5-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzo[d][1,3]dioxol-5-yl group is a fused ring system containing an oxygen atom, which could contribute to the compound’s reactivity .Scientific Research Applications
Antioxidant Applications
The thiazole component of the compound has been associated with antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which can lead to chronic diseases such as cancer and heart disease. The compound’s potential as an antioxidant could be explored in the development of new therapeutic agents aimed at protecting cells from oxidative damage .
Analgesic and Anti-inflammatory Applications
Thiazole derivatives have shown significant analgesic and anti-inflammatory activities. This compound could be investigated for its efficacy in reducing pain and inflammation, potentially leading to new treatments for conditions like arthritis and other inflammatory diseases .
Antimicrobial and Antifungal Applications
The benzodioxole moiety is known for its role in antimicrobial and antifungal activities. Research into this compound could contribute to the development of new drugs to combat resistant strains of bacteria and fungi, addressing a growing concern in public health .
Anticancer Applications
Both thiazole and benzodioxole structures have been linked to anticancer activities. This compound could be studied for its potential use in cancer treatment, particularly in targeting specific cancer cell lines with minimal effects on normal cells. Its efficacy and selectivity could make it a candidate for chemotherapy drugs .
Neuroprotective Applications
Thiazoles have been associated with neuroprotective effects, suggesting that this compound could be beneficial in the treatment of neurodegenerative diseases. By protecting neuronal cells, it might help in managing conditions like Alzheimer’s and Parkinson’s disease .
Antitumor and Cytotoxic Applications
Research has indicated that thiazole derivatives can have antitumor and cytotoxic effects. This compound’s potential to inhibit tumor growth and induce cytotoxicity in tumor cells could be explored further to develop targeted therapies for various cancers .
Future Directions
Mechanism of Action
Target of Action
Related compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells
properties
IUPAC Name |
ethyl 2-[2-[[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-2-25-18(24)8-13-9-29-19(20-13)21-17(23)7-12-6-15(28-22-12)11-3-4-14-16(5-11)27-10-26-14/h3-6,9H,2,7-8,10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPPDTWOZIDIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate |
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